![molecular formula C14H16N6O2S2 B3016431 3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021075-29-5](/img/structure/B3016431.png)
3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which has been the subject of various studies due to its potential biological activities. Research has been conducted to explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-b]pyridazine derivatives has been reported in several studies. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were designed and synthesized as antitubulin agents, showing moderate to potent antiproliferative activity . Another study reported the synthesis of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, labeled with carbon-14 and carbon-13 for pharmacokinetic studies . These syntheses often involve multi-step reactions, including the use of piperazine moieties, which have been shown to undergo bioactivation leading to genotoxic intermediates .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a rigid scaffold that can interact with biological targets. For example, molecular modeling studies of a synthesized compound with a 3-amino-4-methoxyphenyl moiety showed that it could bind to the colchicine binding site on microtubules, disrupting tubulin dynamics . The structural features of these compounds are crucial for their biological activities and interactions with enzymes or receptors.
Chemical Reactions Analysis
The chemical reactivity of the piperazine moiety in related compounds has been studied, particularly in the context of genotoxicity. Metabolic bioactivation can lead to the formation of reactive intermediates such as glyoxal, which can contribute to mutagenicity . Understanding these reactions is essential for the development of safer compounds with retained biological potency.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure and substituents. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the carbon-14 and carbon-13 labeled compounds were synthesized to study absorption and metabolism, indicating the importance of these properties in drug development .
Applications De Recherche Scientifique
Antidiabetic Applications
One significant area of research involving triazolo-pyridazine derivatives focuses on their potential as anti-diabetic medications. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated their dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds were developed to act as anti-diabetic medications, with several showing excellent antioxidant and insulinotropic activity, indicating their promise in managing diabetes through mechanisms involving DPP-4 inhibition and insulin stimulation (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer and Prostate Cancer Treatment
Another critical application area for triazolo-pyridazine derivatives is in cancer treatment, particularly in targeting prostate cancer. Bradbury et al. (2013) explored the synthesis of AZD3514, a compound derived by modifying the triazolopyridazine structure, which exhibited properties as an androgen receptor downregulator. This compound was evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer, highlighting its potential in cancer therapeutics (Bradbury et al., 2013).
Antihistaminic and Anti-inflammatory Applications
Research by Gyoten et al. (2003) on [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines revealed compounds with significant antihistaminic activity and an inhibitory effect on eosinophil infiltration. These findings suggest potential applications for these compounds in treating conditions like atopic dermatitis and allergic rhinitis, offering a new avenue for anti-inflammatory and antihistaminic therapy (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Cardiovascular Applications
Additionally, Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including triazolo-pyridazines, and evaluated their coronary vasodilating and antihypertensive activities. This research indicated that certain derivatives could serve as potential cardiovascular agents, showing promise in coronary vasodilation and hypertension management (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can result in changes in the function of these targets, leading to the observed biological activities.
Biochemical Pathways
For example, some triazole compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico studies of similar compounds, such as sulfonyl piperazine-integrated triazole conjugates, have suggested that they possess drug-like properties .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may have effects such as inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, and more .
Propriétés
IUPAC Name |
3-methyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-11-15-16-12-4-5-13(17-20(11)12)18-6-8-19(9-7-18)24(21,22)14-3-2-10-23-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRHTEGBCBGNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

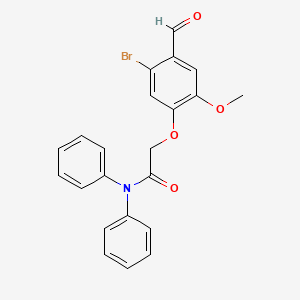

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)
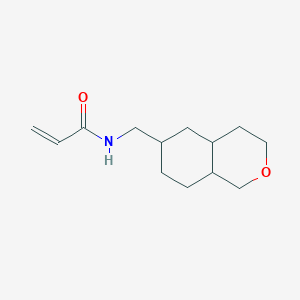
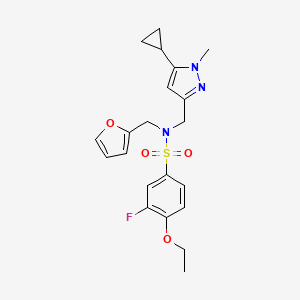
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)
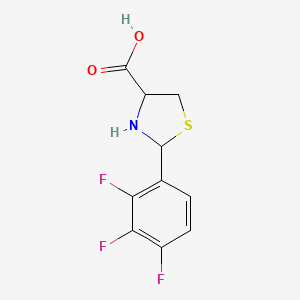

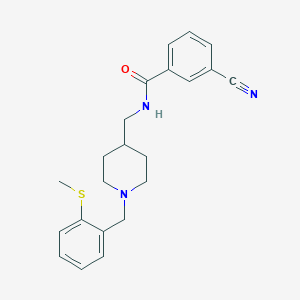
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)